N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 941873-16-1
VCID: VC4289992
InChI: InChI=1S/C21H24N2O2/c1-16-10-12-18(15-19(16)23-14-6-5-9-21(23)25)22-20(24)13-11-17-7-3-2-4-8-17/h2-4,7-8,10,12,15H,5-6,9,11,13-14H2,1H3,(H,22,24)
SMILES: CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3CCCCC3=O
Molecular Formula: C21H24N2O2
Molecular Weight: 336.435

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide

CAS No.: 941873-16-1

Cat. No.: VC4289992

Molecular Formula: C21H24N2O2

Molecular Weight: 336.435

* For research use only. Not for human or veterinary use.

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide - 941873-16-1

Specification

CAS No. 941873-16-1
Molecular Formula C21H24N2O2
Molecular Weight 336.435
IUPAC Name N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
Standard InChI InChI=1S/C21H24N2O2/c1-16-10-12-18(15-19(16)23-14-6-5-9-21(23)25)22-20(24)13-11-17-7-3-2-4-8-17/h2-4,7-8,10,12,15H,5-6,9,11,13-14H2,1H3,(H,22,24)
Standard InChI Key IKCDBGJDSSBBAE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3CCCCC3=O

Introduction

Key Features:

PropertyDescription
Molecular FormulaLikely C20H22N2O2C_{20}H_{22}N_2O_2 (exact formula needs confirmation).
Functional GroupsAmide, ketone, aromatic rings, and methyl substituents.
Structural CharacteristicsContains both hydrophobic (aromatic rings) and polar (amide and ketone) regions.

Synthesis Pathways

While specific synthesis pathways for this exact compound are not documented in the provided resources, compounds with similar structures are often synthesized through:

  • Amide Bond Formation:

    • Reacting an amine precursor with an acid chloride or carboxylic acid derivative.

  • Piperidinone Ring Introduction:

    • Cyclization reactions involving ketones and amines.

  • Substituent Modifications:

    • Methylation or phenylation reactions to introduce aromatic groups.

For example, derivatives involving piperidinones often use starting materials like substituted benzaldehydes or phenylacetic acids, followed by cyclization and functional group modifications .

Potential Applications

Compounds containing similar structural motifs exhibit diverse biological activities, suggesting possible applications in medicinal chemistry:

Pharmacological Potential

  • The piperidinone group is commonly found in molecules with central nervous system activity, such as anticonvulsants or dopamine transporter inhibitors .

  • Amides with aromatic substitutions often show anti-inflammatory or anti-cancer properties due to their ability to interact with enzymes or receptors .

ROR-Gamma Modulation

  • Structurally related compounds have been explored as modulators of ROR-gamma (Retinoic acid-related Orphan Receptor gamma), which plays a role in autoimmune diseases .

Antimicrobial Activity

  • Piperidine derivatives are known for their antimicrobial properties, potentially making this compound a candidate for further exploration .

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyIdentifies proton (1H^1H) and carbon (13C^{13}C) environments .
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Detects functional groups like amides and ketones.
X-ray CrystallographyProvides detailed 3D structure if solid crystals are available .

Biological Evaluation

Although no specific studies on this compound were identified, structurally similar molecules have undergone biological evaluations:

  • Dopamine Transporter Affinity: Compounds with piperidine rings have shown high affinity for dopamine transporters, potentially impacting neurological disorders .

  • Anti-inflammatory Activity: Aromatic amides have been studied as inhibitors of enzymes like 5-lipoxygenase (5-LOX), involved in inflammatory pathways .

  • Anticonvulsant Properties: Amides with phenyl substitutions have demonstrated anticonvulsant effects in animal models .

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